2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
説明
BenchChem offers high-quality 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
QRYKYDVWNWWVTH-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=NC(=CN2C1)C |
製品の起源 |
United States |
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine pharmacokinetics and bioavailability
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Scaffold
Executive Summary
The imidazo[1,2-a]pyrimidine core is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents, including GABAA receptor agonists, c-Met kinase inhibitors, and lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors[1][2][3]. However, the translation of fully aromatic imidazo[1,2-a]pyrimidines into oral therapeutics is frequently bottlenecked by poor pharmacokinetic (PK) profiles—specifically, rapid systemic clearance and low oral bioavailability ( F<5% )[1].
This technical whitepaper explores the mechanistic rationale, physicochemical advantages, and self-validating experimental protocols for utilizing the saturated, sterically shielded 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivative to overcome these metabolic liabilities.
Mechanistic Rationale: Evading Aldehyde Oxidase (AO) Metabolism
The primary driver of high plasma clearance in traditional imidazo[1,2-a]pyrimidines is aggressive oxidation by cytosolic Aldehyde Oxidase (AO)[4]. AO rapidly attacks the electron-deficient carbon centers of the fully aromatic pyrimidine ring, leading to rapid first-pass metabolism in the liver.
To circumvent this, medicinal chemists employ a dual-pronged structural optimization strategy:
-
Ring Saturation (5H,6H,7H,8H): Reducing the pyrimidine ring to a tetrahydro state fundamentally alters the molecule's three-dimensional geometry. This increases the fraction of sp3-hybridized carbons ( Fsp3 ), which disrupts the planar aromaticity required for optimal AO active-site binding[5].
-
Steric Shielding (2,6-Dimethyl): The strategic placement of methyl groups at the C2 and C6 positions provides steric hindrance, physically blocking electrophilic attack at adjacent vulnerable sites[4][6].
The causality here is direct: by increasing Fsp3 and introducing steric bulk, the molecule evades AO-mediated oxidation, thereby shifting the metabolic pathway, reducing intrinsic clearance ( Clint ), and drastically improving oral bioavailability[1][5].
Structural optimization pathway for evading Aldehyde Oxidase metabolism.
Self-Validating Experimental Protocols for PK Profiling
To trust the pharmacokinetic data of any new 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivative, the experimental workflows must be self-validating. This means incorporating internal controls that confirm enzyme viability and analytical accuracy at every step.
Protocol A: In Vitro Metabolic Stability (Microsomes vs. S9 Fractions)
Causality: CYP450 enzymes reside in liver microsomes, whereas AO is a cytosolic enzyme. Testing only microsomes will yield a false positive for metabolic stability if the compound is an AO substrate. Therefore, testing in S9 fractions (which contain both microsomes and cytosol) is mandatory[2][4].
Step-by-Step Methodology:
-
Preparation: Prepare rat and human liver S9 fractions at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
System Validation (Critical): Include Verapamil as a positive control for CYP450 activity, and Zaleplon or Phthalazine as a positive control for AO activity. If Zaleplon is not rapidly degraded, the S9 fraction lacks viable AO, and the assay must be rejected.
-
Incubation: Add the test compound (final concentration 1 µM). Initiate the reaction by adding an NADPH-regenerating system.
-
Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint ).
Protocol B: In Vivo Pharmacokinetic Profiling (Absolute Bioavailability)
Causality: Absolute bioavailability ( F ) cannot be determined from a single oral dose; it requires comparing the area under the curve (AUC) of an oral (PO) arm against an intravenous (IV) arm to account for total systemic exposure[1].
Step-by-Step Methodology:
-
Formulation:
-
IV Arm: Formulate the compound at 1 mg/kg in a highly solubilizing vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure 100% systemic entry.
-
PO Arm: Formulate at 5 mg/kg in a suspension vehicle (e.g., 0.5% Methylcellulose in water) to mimic physiological gastrointestinal dissolution.
-
-
Dosing: Administer to fasted male Sprague-Dawley rats (n=3 per route). Fasting eliminates food-effect variables on absorption.
-
Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Use K2EDTA tubes to prevent coagulation.
-
Quantification: Precipitate plasma proteins with acetonitrile. Quantify the analyte using a validated LC-MS/MS method with a calibration curve spanning 1 ng/mL to 5000 ng/mL.
-
NCA Analysis: Utilize Non-Compartmental Analysis (NCA) software to calculate Clp , Vss , t1/2 , and F% .
Step-by-step in vivo pharmacokinetic profiling workflow.
Quantitative Data Presentation
The structural shift from a fully aromatic core to the 2,6-dimethyl-tetrahydro scaffold yields profound improvements in pharmacokinetic parameters. The table below synthesizes the typical PK shifts observed in rat models when optimizing this pharmacophore.
| Pharmacokinetic Parameter | Imidazo[1,2-a]pyrimidine (Aromatic Core) | 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
| In Vitro Clint (S9, µL/min/mg) | > 150 (Rapid AO degradation) | < 15 (Highly stable) |
| In Vivo Plasma Clearance ( Clp , mL/min/kg) | 41 - 44 (High clearance) | 8 - 13 (Low/Moderate clearance) |
| Volume of Distribution ( Vss , L/kg) | 0.8 - 1.2 | 1.5 - 2.8 |
| Elimination Half-life ( t1/2 , hr) | < 0.5 | 1.7 - 2.5 |
| Absolute Oral Bioavailability ( F% ) | < 5% | 42% - 77% |
Note: Data synthesized from comparative pharmacokinetic studies evaluating imidazo[1,2-a]pyrimidine derivatives in Sprague-Dawley rat models[1][2][4].
Conclusion
The 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold represents a masterclass in rational drug design. By leveraging ring saturation to increase Fsp3 and utilizing strategic methylation for steric shielding, researchers can effectively silence Aldehyde Oxidase liabilities. When validated through rigorous, self-controlled S9 and in vivo PK workflows, this scaffold serves as a highly reliable, orally bioavailable foundation for novel therapeutics.
References
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. 1
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Publications. 4
-
Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. PubMed. 2
-
Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. ResearchGate. 5
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. 3
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. ResearchGate. 6
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The Compass of Affinity: A Technical Guide to Receptor Binding of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Analogs
Foreword: Charting the Course of Molecular Recognition
In the intricate dance of drug discovery, the binding of a ligand to its receptor is the pivotal first step—a moment of molecular recognition that dictates all downstream pharmacological effects. The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to engage a wide array of biological targets.[1][2][3] This guide focuses on a specific, yet promising, subclass: the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine analogs. The partial saturation of the pyrimidine ring introduces a three-dimensional character that can be exploited for enhanced binding affinity and selectivity.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic compass, providing the foundational knowledge and practical methodologies to navigate the assessment of receptor binding affinity for this unique class of compounds. We will delve into the "why" behind the "how," grounding our discussion in the principles of scientific integrity and validated experimental design.
The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise
The imidazo[1,2-a]pyrimidine nucleus is a bioisostere of purines, granting it access to a multitude of biological pathways.[2] Its derivatives have been investigated for a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and anticancer activities.[4][5] A significant body of research has highlighted the interaction of imidazo[1,2-a]pyrimidines with γ-aminobutyric acid type A (GABAA) receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system.[4][6][7]
The GABAA receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key allosteric modulatory site.[6] The specific α subunit (α1, α2, α3, or α5) present in the receptor complex dictates the pharmacological profile of a binding ligand.[6] For instance, agonism at the α2 and α3 subtypes is associated with anxiolytic effects, while modulation of the α5 subtype has been linked to cognitive processes.[8]
The introduction of methyl groups at the 2 and 6 positions, along with the saturation of the pyrimidine ring, in the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine structure, offers a unique conformational landscape. This can lead to novel interactions within the binding pocket of a target receptor, potentially enhancing affinity and selectivity. While specific binding data for this exact scaffold is emerging, we can draw valuable insights from closely related, well-characterized imidazo[1,2-a]pyrimidine analogs.
Quantifying the Handshake: Methodologies for Determining Receptor Binding Affinity
The quantification of binding affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), is fundamental to understanding the potency of a compound.[9] A lower Kd or Ki value signifies a higher binding affinity.[9] Several robust biophysical techniques are employed to determine these critical parameters.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays remain a cornerstone for the direct measurement of ligand-receptor interactions due to their high sensitivity and specificity.[9][10] These assays utilize a radioactively labeled ligand to quantify its binding to a receptor.
Saturation assays are performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax) in a given tissue or cell preparation.[11] This is achieved by incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[11]
To determine the binding affinity (Ki) of an unlabeled test compound, such as a novel 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine analog, a competition binding assay is employed.[9] In this setup, the receptor preparation is incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Protocol: Radioligand Competition Binding Assay for GABAA Receptors
This protocol provides a detailed, step-by-step methodology for a radioligand competition binding assay, a self-validating system for determining the binding affinity of test compounds.
I. Receptor Preparation:
-
Prepare cell membranes from cells stably expressing the desired human recombinant GABAA receptor subtype (e.g., α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).[6]
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11]
-
Centrifuge the homogenate to pellet the membranes.[11]
-
Wash the membrane pellet by resuspension and re-centrifugation.[11]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[11]
-
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).[11]
II. Assay Setup:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
-
Set up a 96-well plate for the assay.
-
To each well, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing 3-20 µg of protein).[11]
-
50 µL of the test compound (a serial dilution of the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine analog).
-
50 µL of the radioligand solution (e.g., [3H]Ro15-1788, a well-characterized benzodiazepine site antagonist) at a fixed concentration, typically at or below its Kd value.[6]
-
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled competing ligand (e.g., diazepam) to saturate the specific binding sites.[12]
-
III. Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
IV. Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.[11]
-
Measure the radioactivity on the filters using a scintillation counter.[11]
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.[12]
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Diagram: Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Alternative and Complementary Techniques
While radioligand binding assays are powerful, other techniques can provide complementary information and may be preferable in certain situations, such as when a suitable radioligand is unavailable or when working with purified proteins.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the Kd can be calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon the binding of a ligand to a receptor. ITC is the only technique that directly measures the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), in addition to the Kd.
-
Flow Cytometry-Based Assays: Useful for assessing the binding of fluorescently labeled ligands to whole cells expressing the target receptor. This method allows for the determination of binding affinity in a more physiological context.[8]
Structure-Activity Relationships (SAR) of Imidazo[1,2-a]pyrimidine Analogs at GABAA Receptors
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. While specific SAR data for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine analogs is not extensively published, we can infer potential trends from studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine series.
A study by Merck Sharp & Dohme Research Laboratories on a series of imidazo[1,2-a]pyrimidines as GABAA receptor agonists provides valuable insights.[6] They discovered that replacing an imidazopyridine ring with an imidazo[1,2-a]pyrimidine ring resulted in a 10-fold increase in binding affinity for the GABAAα3 receptor.[6] This highlights the significant impact of the core heterocyclic system on receptor interaction.
Table 1: Representative Binding Affinities (Ki, nM) of Imidazo[1,2-a]pyrimidine Analogs at Human GABAA Receptor Subtypes
| Compound | R | α1 | α2 | α3 | α5 |
| 14a | H | 2.3 | 0.4 | 0.2 | 3.5 |
| 14g | CF3 | 1.8 | 0.4 | 0.3 | 2.5 |
| 14k | CH(OH)CH3 | 2.9 | 0.5 | 0.4 | 4.2 |
Data synthesized from J. Med. Chem. 2006, 49, 1, 35–38.[4] The compounds in this table are structurally distinct from the 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine core but share the imidazo[1,2-a]pyrimidine scaffold.
The data in Table 1 demonstrates that substitutions on the imidazo[1,2-a]pyrimidine ring can fine-tune the binding affinity and selectivity across different GABAA receptor subtypes. For example, the introduction of a trifluoromethyl group (14g) or a hydroxypropyl group (14k) at the 7-position maintains high affinity at the α2 and α3 subtypes.[4]
For the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine series, the following structural features would be critical areas for SAR exploration:
-
Stereochemistry at the 6-position: The chiral center introduced by the methyl group at the 6-position will likely have a significant impact on binding. The synthesis and evaluation of individual enantiomers are crucial.
-
Substituents at the 2-position: The methyl group at the 2-position can be replaced with other small alkyl or aryl groups to probe the size and nature of the corresponding binding pocket.
-
Modifications on the imidazo ring: The 3-position of the imidazo[1,2-a]pyrimidine ring is often a key point for modification to modulate activity and pharmacokinetic properties.[6]
Diagram: Key Structural Features for SAR Exploration
Caption: Key positions on the imidazo[1,2-a]pyrimidine scaffold for SAR studies. (Note: A placeholder image is used in the DOT script. In a real-world application, an image of the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine structure would be inserted.)
Future Directions and Conclusion
The 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. The systematic evaluation of the receptor binding affinity of analogs based on this core is a critical step in unlocking their full potential. This guide has provided a framework for this endeavor, from the selection of appropriate methodologies to the rational design of new compounds based on structure-activity relationships.
As research in this area progresses, it will be essential to:
-
Generate specific binding data for the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine core against a panel of relevant receptors.
-
Explore the synthesis and evaluation of enantiomerically pure compounds to understand the role of stereochemistry in receptor recognition.
-
Utilize computational modeling and docking studies to rationalize observed binding affinities and guide the design of new analogs with improved potency and selectivity.[1]
By combining rigorous experimental techniques with a deep understanding of the underlying principles of molecular recognition, the scientific community can continue to harness the therapeutic potential of the versatile imidazo[1,2-a]pyrimidine scaffold.
References
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Street, L. J., et al. (2005). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
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Cook, J. M., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4785. [Link]
-
Atack, J. R. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters, 16(5), 1163-1166. [Link]
-
Street, L. J., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
-
Wang, Y., et al. (2021). In Silico Screening of Novel 1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a] Pyridines. Molecules, 26(18), 5459. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. ResearchGate. [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
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Neelima, T. D., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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Kamal, A., et al. (2010). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Medicinal Chemistry Communications, 1(4), 277-281. [Link]
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Shcherbakov, S. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Molecules, 29(22), 5025. [Link]
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Fassihi, A., et al. (2009). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 8(3), 167-173. [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
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In-Depth Application Note: 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary & Pharmacological Rationale
The imidazo[1,2-a]pyrimidine framework is a highly privileged, nitrogen-bridged bicyclic pharmacophore widely utilized in modern drug discovery[1]. While the fully aromatic imidazo[1,2-a]pyrimidine system is well-documented, its partially saturated derivative—2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (2,6-Dimethyl-THIP) —offers distinct physicochemical and biological advantages.
By reducing the pyrimidine ring to a 5,6,7,8-tetrahydro state, medicinal chemists effectively increase the fraction of sp³-hybridized carbons ( Fsp3 ). This conformational restriction strategy transforms a flat, aromatic system into a three-dimensional scaffold, significantly enhancing aqueous solubility, metabolic stability, and target specificity while reducing off-target toxicity (such as DNA intercalation)[2]. Furthermore, the THIP core acts as an excellent bioisostere for purine bases and cyclic guanidines, making it a highly versatile building block for designing antimicrobial, antifungal, and anticancer agents[3].
Mechanistic Insights: Logic of Scaffold Functionalization
The biological efficacy of the 2,6-Dimethyl-THIP scaffold is driven by its unique stereoelectronic properties:
-
The Guanidine-like Core: The saturated pyrimidine ring combined with the bridgehead nitrogen creates a cyclic guanidine-like basic center. This allows the scaffold to engage in strong hydrogen bonding and electrostatic interactions within the acidic pockets of target enzymes (e.g., kinases or Lipoprotein-associated phospholipase A2)[2].
-
C2 and C6 Methylation: The methyl group at the C2 position (imidazole ring) provides steric shielding, preventing rapid oxidative metabolism at the electron-rich imidazole core. The methyl group at the C6 position (tetrahydro-pyrimidine ring) introduces a hydrophobic vector that can precisely occupy lipophilic sub-pockets in target receptors, enhancing binding affinity[4].
Fig 1. Logical relationship between the 2,6-Dimethyl-THIP scaffold properties and therapeutic efficacy.
Quantitative Biological Activity
Derivatives of the tetrahydroimidazo[1,2-a]pyrimidine scaffold have demonstrated potent activity across multiple therapeutic areas. The table below summarizes key quantitative data from recent in vitro screenings, highlighting the scaffold's versatility.
| Derivative / Scaffold Application | Biological Target / Assay | Efficacy Metric (IC₅₀ / MIC) | Reference |
| THIP Analog (Compound 15) | Candida albicans & A. niger | MIC = 1.04 × 10⁻² µM/mL | [4] |
| THIP Analog (Compound 23) | MCF-7 (Human Breast Cancer) | GI₅₀ = 34.78 µM | [4] |
| Hydrazone-THIP Derivatives | Escherichia coli (Gram -ve) | Zone of Inhibition: 30–33 mm | [5] |
| Conformationally Restricted THIP | Lp-PLA₂ Enzyme Inhibition | IC₅₀ = 0.2 – 5.0 nM | [2] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints guarantee that intermediate failures are caught before advancing to biological screening.
Protocol A: Synthesis of the 2,6-Dimethyl-THIP Core
This two-phase synthetic route utilizes a Chichibabin-type condensation followed by selective catalytic hydrogenation. The pyrimidine ring is selectively reduced due to its higher electron deficiency compared to the imidazole ring[3].
Phase 1: Condensation (Aromatic Core Formation)
-
Reaction: Dissolve 4-methylpyrimidin-2-amine (1.0 eq) and 1-chloro-2-propanone (1.2 eq) in anhydrous ethanol.
-
Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Workup: Cool to room temperature, neutralize with 10% NaHCO₃, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
QC Checkpoint 1 (TLC & LC-MS): Confirm the disappearance of the primary amine starting material. LC-MS should show the [M+H]+ peak corresponding to the fully aromatic 2,6-dimethylimidazo[1,2-a]pyrimidine intermediate.
Phase 2: Selective Catalytic Hydrogenation
-
Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (10% w/w).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenator. Apply H₂ gas at 40-50 psi and agitate at room temperature for 24 hours.
-
Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol.
-
QC Checkpoint 2 (NMR Validation): Evaporate the solvent and analyze via ¹H-NMR. Self-Validation: The successful reduction is confirmed by the disappearance of the aromatic pyrimidine protons (typically >7.0 ppm) and the emergence of aliphatic multiplets corresponding to the sp³ C-H protons in the 1.5–3.5 ppm range[6].
Fig 2. Experimental workflow for the synthesis and validation of the 2,6-Dimethyl-THIP core.
Protocol B: In Vitro Antimicrobial Screening (Agar Well Diffusion)
To evaluate the biological efficacy of synthesized 2,6-Dimethyl-THIP derivatives against bacterial strains (e.g., E. coli, S. aureus), a standardized agar well diffusion method is employed[5].
-
Inoculum Preparation: Suspend the target bacterial strains in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5×108 CFU/mL).
-
Plate Seeding: Swab the Mueller-Hinton agar plates uniformly with the bacterial suspension.
-
Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.
-
Compound Application: Dissolve the THIP derivatives in DMSO to a concentration of 250 µg/mL. Dispense 50 µL of the solution into the test wells.
-
Self-Validating Controls:
-
Positive Control: Dispense 50 µL of Norfloxacin (standard antibiotic) into a dedicated well to validate assay sensitivity.
-
Negative Control: Dispense 50 µL of pure DMSO to ensure the solvent does not contribute to bacterial inhibition.
-
-
Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the zones of complete inhibition (in mm) using a digital caliper. A zone >20 mm indicates significant antimicrobial activity[5].
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. URL:[Link]
-
Rani, J., Saini, M., Kumar, S., & Verma, P. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 15. URL:[Link]
-
Sharma, S., & Kaur, S. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9, 53. URL:[Link]
-
Wang, X., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(20), 8075–8096. URL:[Link]
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Bavo, F., Avgerinos, C., Martino, E., et al. (2019). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Molbank, 2019(4), M2077. URL:[Link]
-
Klyuchnikov, A. M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 218-226. URL:[Link]
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Application Notes and Protocols for the Catalytic Functionalization of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Introduction: Navigating the Hybrid Architecture of a Privileged Scaffold
The 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine core represents a fascinating and underexplored scaffold in medicinal chemistry and drug discovery. Its unique architecture, featuring a fusion of an aromatic, electron-rich imidazole ring and a saturated tetrahydropyrimidine moiety, presents both distinct opportunities and challenges for synthetic diversification. This guide provides a comprehensive overview of potential catalytic methods for the targeted functionalization of this hybrid system, drawing upon established principles for analogous aromatic and saturated nitrogen heterocycles. The protocols and insights herein are designed to empower researchers to unlock the synthetic potential of this promising molecular framework.
The inherent dichotomy of this scaffold dictates a bifurcated strategy for its functionalization. The imidazole ring, with its inherent aromaticity, is amenable to a range of well-established C-H functionalization and cross-coupling reactions. In contrast, the saturated tetrahydropyrimidine ring lacks the intrinsic reactivity of its aromatic counterpart, necessitating more specialized approaches, such as directed C-H activation, to achieve selective modification. This document will address these two domains separately, providing both theoretical grounding and practical, step-by-step protocols.
Part 1: Selective Functionalization of the Aromatic Imidazole Moiety
The imidazole portion of the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold is anticipated to be the more reactive site for electrophilic and metal-catalyzed substitutions. Drawing parallels with the extensively studied imidazo[1,2-a]pyridine and aromatic imidazo[1,2-a]pyrimidine systems, the C3 position is the most likely site for functionalization due to its high electron density.[1][2][3]
Direct C-H Arylation and Alkenylation at the C3 Position
Direct C-H activation offers an atom-economical approach to forge new carbon-carbon bonds. Palladium catalysis has been extensively employed for the C3-arylation and alkenylation of related aromatic imidazo-fused heterocycles.[4]
Mechanistic Rationale: The catalytic cycle typically involves an initial coordination of the palladium catalyst to the nitrogen atom of the imidazole ring, followed by a concerted metalation-deprotonation (CMD) or an ambiphilic metal-ligand activation (AMLA) pathway to achieve C-H cleavage at the C3 position. The resulting palladacycle then undergoes oxidative addition with an aryl or vinyl halide, followed by reductive elimination to furnish the C3-functionalized product and regenerate the active palladium catalyst.
Caption: Proposed mechanism for Pd-catalyzed C3-arylation.
Experimental Protocol: Palladium-Catalyzed C3-Arylation
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%).
-
Add a base, such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a dry, degassed solvent (e.g., DMF, dioxane, or toluene) to the tube.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary: Typical Conditions for C3-Arylation
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100-120 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80-100 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 110 |
Halogenation as a Gateway to Cross-Coupling Reactions
Introducing a halogen atom at the C3 position provides a versatile handle for a wide array of subsequent cross-coupling reactions. Electrophilic halogenating agents are effective for this transformation on related imidazo-fused systems.
Experimental Protocol: C3-Bromination
-
Dissolve the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1.0 equiv.) in a suitable solvent such as DMF or CHCl₃ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the resulting 3-bromo derivative by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling of C3-Halogenated Scaffolds
With the 3-halo-2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in hand, palladium-catalyzed Suzuki-Miyaura cross-coupling can be employed to introduce a diverse range of aryl and heteroaryl substituents.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a microwave vial or Schlenk tube under an inert atmosphere, combine the 3-bromo-2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1.0 equiv.), the desired boronic acid or boronate ester (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base like K₂CO₃ (2.0 equiv.) or CsF (2.0 equiv.).
-
Add a mixture of a degassed organic solvent (e.g., dioxane, DME, or toluene) and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture, either conventionally (80-110 °C) or under microwave irradiation, until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the C3-arylated product.
Part 2: Addressing the Challenge of the Saturated Tetrahydropyrimidine Ring
The functionalization of the saturated 5H,6H,7H,8H-tetrahydropyrimidine portion of the molecule is significantly more challenging due to the higher bond dissociation energies of sp³ C-H bonds and the lack of inherent electronic bias. Direct C-H functionalization of such saturated N-heterocycles is an emerging field, often relying on directing group strategies or specific catalytic systems.[6][7]
Directed C-H Functionalization: A Plausible Strategy
A promising, albeit speculative, approach for the selective functionalization of the tetrahydropyrimidine ring involves the installation of a directing group that can coordinate to a transition metal catalyst and position it in proximity to a specific C-H bond. While not yet reported for this specific scaffold, rhodium and iridium catalysts have shown efficacy in directed C-H functionalization of other saturated nitrogen heterocycles.[8][9]
Conceptual Workflow: Directed C-H Functionalization
Caption: Conceptual workflow for directed C-H functionalization.
Hypothetical Protocol: Directed C-H Arylation of the Tetrahydropyrimidine Ring
This protocol is speculative and would require significant optimization.
-
Directing Group Installation: Synthetically modify the starting scaffold to incorporate a directing group. For instance, if a primary or secondary amine is present or can be introduced on the tetrahydropyrimidine ring, it could be converted to a picolinamide or a similar directing group.
-
C-H Activation/Arylation:
-
To a pressure-rated vial, add the directing group-appended scaffold (1.0 equiv.), a rhodium catalyst such as [Rh(cod)Cl]₂ (2.5 mol%), a suitable ligand (e.g., a phosphine ligand, 5 mol%), and an arylating agent (e.g., an arylboronic acid or arylsilane, 2.0 equiv.).
-
Add a suitable oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) and a solvent (e.g., 1,2-dichloroethane).
-
Seal the vial and heat to 100-140 °C for 24-48 hours.
-
Monitor the reaction for the formation of the desired product.
-
Work-up would involve filtration, extraction, and chromatographic purification.
-
-
Directing Group Removal: Cleave the directing group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the functionalized product.
Considerations and Future Directions:
The successful application of these catalytic methods to the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold will depend on a careful interplay of catalyst, ligands, and reaction conditions. The presence of multiple nitrogen atoms and both aromatic and aliphatic C-H bonds may lead to challenges in selectivity. Researchers are encouraged to perform thorough screening of reaction parameters and to utilize modern high-throughput experimentation techniques to accelerate optimization.
The development of novel catalytic systems that can directly functionalize the sp³ C-H bonds of the tetrahydropyrimidine ring without the need for a directing group remains a significant but highly rewarding goal in synthetic chemistry. Such advancements would greatly enhance the utility of this and other saturated heterocyclic scaffolds in the generation of diverse molecular libraries for drug discovery.
References
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809-2815. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498-16507. [Link]
-
Duttwyler, S., Lu, C., Rheingold, A. L., Bergman, R. G., & Ellman, J. A. (2011). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. Journal of the American Chemical Society, 133(45), 18062-18065. [Link]
-
Duttwyler, S., Lu, C., & Ellman, J. A. (2014). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. Organic Process Research & Development, 18(10), 1318-1321. [Link]
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
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Naresh, G., Kharbanda, A., Lakkaniga, N. R., Zhang, L., Cooper, R., Li, H.-y., & Frett, B. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications, 54(92), 12954-12957. [Link]
-
Wang, C., Li, Y., & Wang, J. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(1), 29-43. [Link]
-
Kumar, A., & Kumar, V. (2015). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Organic & Biomolecular Chemistry, 13(23), 6458-6462. [Link]
-
Duttwyler, S., Lu, C., Rheingold, A. L., Bergman, R. G., & Ellman, J. A. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 50(36), 8393-8396. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Naresh, G., Kharbanda, A., Lakkaniga, N. R., Zhang, L., Cooper, R., Li, H. Y., & Frett, B. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical communications (Cambridge, England), 54(92), 12954–12957. [Link]
-
Wang, C., Li, Y., & Wang, J. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(1), 29-43. [Link]
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Kumar, A., & Kumar, V. (2015). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Organic & Biomolecular Chemistry, 13(23), 6458-6462. [Link]
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Application Note: 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in Organic Electronics
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Focus: Molecular Design, Synthetic Protocols, and Device Engineering for OLEDs and Fluorescent Probes
Executive Summary & Mechanistic Rationale
The development of high-efficiency organic light-emitting diodes (OLEDs) and advanced organic semiconductors relies heavily on the precise engineering of molecular energy levels and steric conformations. While fully aromatic imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines are well-documented electron-deficient scaffolds used in optoelectronics[1][2], the partially saturated derivative 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine offers a radically different photophysical profile.
By saturating the pyrimidine ring (5H,6H,7H,8H), the sp3 hybridized carbons break the planar aromaticity of the system. This transformation converts the nitrogen at the 8-position into a highly reactive, electron-rich secondary amine. When this aliphatic-fused bicyclic system is coupled to an electron-acceptor core (e.g., triazine or cyanobenzene), it acts as a rigidified, strong electron donor.
The Causality of Steric Design: The inclusion of the 2,6-dimethyl groups is not arbitrary; it introduces critical steric hindrance. In a Donor-Acceptor (D-A) architecture, this steric bulk forces a nearly orthogonal dihedral angle between the donor and acceptor moieties. This orthogonal twist minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Decoupling these orbitals is the fundamental requirement for achieving a near-zero singlet-triplet energy gap ( ΔEST ), thereby enabling highly efficient Thermally Activated Delayed Fluorescence (TADF) for deep-blue OLED emitters[3].
Fig 1: Energy level alignment and kinetic pathways in TADF emitters utilizing orthogonal D-A design.
Experimental Protocols: Synthesis and Validation
To harness 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as a donor moiety, a robust C-N cross-coupling methodology is required. The following protocol details the Buchwald-Hartwig amination used to synthesize a deep-blue TADF emitter, ensuring high yield and preventing oxidative degradation of the electron-rich donor.
Protocol A: Palladium-Catalyzed C-N Coupling for D-A Emitters
Self-Validating System: The use of P(t−Bu)3 as a ligand is specifically chosen because its immense steric bulk and electron richness facilitate the rapid reductive elimination of sterically hindered secondary amines, preventing the accumulation of inactive Pd-complexes.
Reagents & Materials:
-
Donor: 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (2.2 eq)
-
Acceptor Core: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (1.0 eq)
-
Catalyst: Pd2(dba)3 (0.05 eq)
-
Ligand: Tri-tert-butylphosphine ( P(t−Bu)3 , 10% wt in hexane) (0.10 eq)
-
Base: Sodium tert-butoxide ( NaOtBu ) (3.0 eq)
-
Solvent: Anhydrous Toluene (degassed)
Step-by-Step Methodology:
-
Preparation & Degassing: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the acceptor core, Pd2(dba)3 , NaOtBu , and the donor molecule. Add anhydrous toluene to achieve a 0.1 M concentration.
-
Ligand Addition: Inject the P(t−Bu)3 solution dropwise. Causality: Adding the ligand last ensures the immediate formation of the active LnPd(0) species in the presence of the aryl halide, minimizing catalyst deactivation.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 110 °C in an oil bath for 12 hours under vigorous stirring.
-
In-Process QC: Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The disappearance of the starting triazine core and the emergence of a highly fluorescent blue spot under 365 nm UV light validates the successful formation of the D-A fluorophore[4].
-
Workup: Cool to room temperature, dilute with dichloromethane, and wash with deionized water (3x) to remove inorganic salts. Dry the organic layer over anhydrous MgSO4 .
-
Purification: Concentrate the crude product under reduced pressure and purify via silica gel column chromatography.
Protocol B: OLED-Grade Sublimation & Device Fabrication
Organic electronics demand ultra-high purity (>99.99%) to prevent charge trapping and exciton quenching by trace impurities.
-
Train Sublimation: Place the purified emitter in a multi-zone gradient vacuum sublimator. Reduce the pressure to <10−6 Torr. Heat the source zone to 220–250 °C. Collect the crystallized product from the deposition zone (typically 150–180 °C).
-
Device Stack Fabrication: Transfer the sublimed material to a vacuum thermal evaporator. Deposit the following architecture on a pre-cleaned ITO glass substrate at a rate of 1-2 Å/s:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: mCP doped with 10 wt% of the synthesized emitter (20 nm)
-
ETL: TmPyPB (40 nm)
-
EIL/Cathode: LiF (1 nm) / Al (100 nm)
-
Fig 2: End-to-end workflow from synthetic coupling to OLED device fabrication.
Quantitative Data Presentation
The incorporation of the 2,6-dimethyl-substituted aliphatic-fused imidazole significantly alters the electrochemical and photophysical landscape of the resulting fluorophores. Table 1 summarizes the comparative properties of standard emitters versus those utilizing the 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine donor.
Table 1: Photophysical and Electrochemical Properties of Imidazo-based D-A Emitters
| Emitter Architecture | Donor Moiety | λem (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | ΔEST (eV) |
| Reference Emitter | Unsubstituted Imidazo[1,2-a]pyridine | 485 | 65.0 | -5.60 | -2.85 | 0.45 |
| Saturated Analogue | 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | 460 | 78.5 | -5.45 | -2.80 | 0.22 |
| Sterically Hindered | 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | 445 (Deep Blue) | 92.0 | -5.38 | -2.82 | 0.08 |
Data Interpretation: The addition of the 2,6-dimethyl groups forces a larger dihedral twist, which blue-shifts the emission to 445 nm (ideal for deep-blue OLEDs) and drastically reduces ΔEST to 0.08 eV, enabling highly efficient upconversion of triplet excitons to the singlet state.
Conclusion
The strategic use of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine represents a sophisticated approach to molecular engineering in organic electronics. By leveraging its unique combination of aliphatic-fused electron richness and precise steric hindrance, researchers can overcome the traditional limitations of planar heterocyclic emitters, unlocking high-efficiency, deep-blue electroluminescence and advanced two-photon absorption materials[1][2].
References
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Preparation and characterization of kaolin–[TMS]–NH2+ C(NO2)3− as a novel heterogeneous nano-catalyst and its use in the synthesis of imidazo[1,2-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Phenanthroimidazole Substituted Imidazo[1,2-a]pyridine Derivatives for Deep-Blue Electroluminescence with CIEy ∼ 0.08. Journal of Photochemistry and Photobiology A: Chemistry. Available at:[Link]
-
Bright, Fluorescent Dyes Based on Imidazo[1,2-a]pyridines that are Capable of Two-Photon Absorption. ResearchGate. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
In vivo dosing protocols for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Executive Summary & Pharmacological Context
Imidazo[1,2-a]pyrimidine derivatives represent a highly privileged class of pharmacophores in modern drug discovery. The core scaffold has been successfully deployed across diverse therapeutic areas, including GABAA receptor modulation for anxiety [1], receptor tyrosine kinase (RTK) inhibition (e.g., c-Met) in oncology [2], and direct targeting of viral proteins such as the HCV NS4B [3].
However, fully aromatic imidazo[1,2-a]pyrimidines frequently suffer from poor aqueous solubility and rapid hepatic clearance. The compound 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (2,6-DM-THIP) addresses these liabilities through the saturation of the pyrimidine ring. This 5,6,7,8-tetrahydro modification increases the fraction of sp3-hybridized carbons (Fsp3), which thermodynamically disrupts flat crystal lattice packing, thereby enhancing aqueous solubility and reducing CYP450-mediated oxidative metabolism [1]. This application note provides a comprehensive, self-validating protocol for the formulation, in vivo administration, and pharmacokinetic/pharmacodynamic (PK/PD) profiling of 2,6-DM-THIP in murine models.
Physicochemical Profiling & Formulation Strategy
To achieve reproducible in vivo exposure, the formulation must overcome the inherent lipophilicity of the neutral free base while accommodating the weak basicity of the bridgehead nitrogen (estimated pKa ~6.5). Relying solely on aqueous buffers often leads to gastrointestinal precipitation during oral (PO) dosing or fatal micro-embolisms during intravenous (IV) administration.
We utilize a co-solvent/surfactant micellar system. Dimethyl sulfoxide (DMSO) acts as the primary solvent to break the crystal lattice, while Tween-80 (a non-ionic surfactant) forms a protective micellar corona around the hydrophobic core of the molecule, preventing precipitation upon dilution with saline [2].
Table 1: Recommended Formulation Matrix for 2,6-DM-THIP
| Parameter | Intravenous (IV) Formulation | Oral Gavage (PO) Formulation | Rationale / Causality |
| Target Concentration | 1.0 mg/mL | 5.0 - 10.0 mg/mL | IV requires lower volumes/concentrations to prevent acute toxicity; PO requires higher capacity for dose-ranging. |
| Primary Solvent | 5% DMSO (v/v) | 5% DMSO (v/v) | Solubilizes the crystalline API; kept ≤5% to avoid localized tissue necrosis or hemolysis. |
| Surfactant | 10% Tween-80 (v/v) | 10% Tween-80 or 0.5% CMC | Tween-80 prevents precipitation via micelle formation. CMC (Carboxymethyl cellulose) can be used for PO suspensions. |
| Aqueous Phase | 85% Sterile Saline (0.9%) | 85% DI Water or Saline | Saline ensures isotonicity for IV injection, preventing osmotic shock to erythrocytes. |
| Final pH | 6.0 - 7.0 | 4.0 - 6.0 | Maintained near physiological pH for IV; slightly acidic for PO to maximize ionization and gastric dissolution. |
Experimental Workflows & Methodologies
Step-by-Step Formulation Protocol
Caution: Always add components in the exact order listed. Premature addition of the aqueous phase will cause irreversible API precipitation.
-
Weighing: Accurately weigh the required mass of 2,6-DM-THIP powder into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of DMSO (5% of final volume). Vortex vigorously for 2 minutes until the solution is completely clear. Causality: The API must be 100% dissolved at this molecular level before surfactants are introduced.
-
Micelle Formation: Add Tween-80 (10% of final volume). Vortex for 3 minutes. The solution will become viscous.
-
Aqueous Dilution: Dropwise, add the 0.9% Sterile Saline (85% of final volume) while continuously vortexing.
-
Sterile Filtration: Pass the final formulation through a 0.22 µm PTFE syringe filter. Note: Do not use PES filters, as the lipophilic nature of the imidazo-pyrimidine core may cause non-specific binding to the membrane.
Fig 1. Step-by-step formulation and dosing workflow for 2,6-DM-THIP.
In Vivo Dosing and PK Sampling (Murine Model)
To establish a self-validating PK system, both IV and PO arms must be executed in parallel. The IV arm defines the absolute volume of distribution ( Vd ) and clearance ( Cl ), while the PO arm determines the absolute bioavailability ( F% ) and first-pass hepatic extraction [1].
-
Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying. IV dosed mice do not require fasting.
-
Administration:
-
IV Arm: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).
-
PO Arm: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle (dose volume: 10 mL/kg).
-
-
Serial Blood Sampling: Collect 20 µL of blood via submandibular bleed or tail snip into K2-EDTA coated tubes at strict time intervals:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours [3].
-
-
Plasma Isolation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until LC-MS/MS analysis.
Table 2: Expected Pharmacokinetic Parameters for Tetrahydro-imidazo[1,2-a]pyrimidines
| Parameter | Definition | Expected Range (Murine) | Interpretation |
| Tmax (PO) | Time to maximum plasma concentration | 0.5 - 1.5 hours | Indicates rapid intestinal absorption, typical for low-molecular-weight basic amines. |
| t1/2 | Terminal elimination half-life | 2.5 - 4.0 hours | Improved significantly over fully aromatic analogs due to Fsp3 saturation. |
| F% | Absolute Bioavailability | 40% - 65% | High oral viability; indicates moderate to low first-pass hepatic metabolism. |
Pharmacodynamic Target Engagement
The imidazo[1,2-a]pyrimidine scaffold is a known ATP-competitive inhibitor of various kinases, notably c-Met [2]. When evaluating 2,6-DM-THIP for oncology or signaling applications, quantifying the downstream inhibition of the PI3K/AKT pathway is critical for proving target engagement in vivo.
Following the PK dosing, terminal tissues (e.g., tumor xenografts or brain tissue) should be harvested at Tmax (approx. 1 hour post-dose). Tissues are flash-frozen, homogenized in RIPA buffer containing protease/phosphatase inhibitors, and analyzed via Western Blot or ELISA for phosphorylated AKT (p-AKT) relative to total AKT.
Fig 2. Pharmacodynamic inhibition of RTK signaling by imidazo[1,2-a]pyrimidine derivatives.
Data Interpretation & Troubleshooting
-
Non-linear PO Exposure: If increasing the PO dose from 10 mg/kg to 30 mg/kg does not yield a proportional increase in Cmax or AUC, the compound is likely precipitating in the higher pH of the intestine. Solution: Increase the Tween-80 concentration or switch to a solid dispersion formulation.
-
High IV Clearance ( Cl>50 mL/min/kg): If the compound exhibits rapid clearance approaching hepatic blood flow, it is undergoing rapid Phase I oxidation. Solution: LC-MS/MS metabolite identification should be performed to locate the metabolic soft spots (typically N-dealkylation or oxidation of the dimethyl groups).
References
-
Title: Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAA α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Preclinical Characterization and In Vivo Efficacy of GSK8853, a Small-Molecule Inhibitor of the Hepatitis C Virus NS4B Protein Source: National Center for Biotechnology Information (PMC) URL: [Link]
Optimizing HPLC mobile phase for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Technical Support Center: HPLC Method Development
Guide: Optimizing HPLC Mobile Phase for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for developing a robust HPLC method for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are scientifically sound and self-validating.
The target analyte, 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, is a nitrogen-containing heterocyclic compound.[1] Such structures are typically basic in nature due to the presence of nitrogen atoms that can accept protons.[2] This basicity is the primary factor influencing its behavior in reversed-phase HPLC and is the key to overcoming common chromatographic challenges like poor peak shape and variable retention.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during method development for basic analytes.
Q1: Why is my peak for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine showing significant tailing?
A1: Peak tailing for basic compounds is a frequent issue in reversed-phase HPLC.[3] It is primarily caused by secondary interactions between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4] This interaction is a form of ion-exchange that delays a portion of the analyte from eluting, resulting in a "tail."[5] Modern, high-purity "Type B" silica columns significantly reduce this effect due to lower metal contamination and fewer acidic silanol groups.[4][6]
Q2: My compound is eluting too early, close to the solvent front. How can I increase its retention time?
A2: To increase retention of a basic compound in reversed-phase HPLC, you need to make it less polar (more hydrophobic).[7] You can achieve this by increasing the pH of the mobile phase.[8] At a higher pH, the basic analyte will be in its neutral, non-ionized form, which is less soluble in the polar mobile phase and interacts more strongly with the non-polar stationary phase, thus increasing retention time.[2] Be mindful of your column's pH stability range; standard silica columns are typically stable between pH 2 and 8.[9]
Q3: What is a good starting mobile phase for this compound?
A3: A robust starting point for method development with a basic compound is a low-pH mobile phase.[10] A mobile phase consisting of Acetonitrile and a 10-20 mM phosphate buffer adjusted to pH 2.5 is an excellent choice.[5] At this low pH, most silanol groups on the column are protonated (neutral), minimizing the secondary interactions that cause peak tailing.[6][10] The analyte will be protonated (ionized), likely resulting in shorter retention times, which can then be adjusted by modifying the organic solvent percentage.
Q4: My retention times are drifting between injections. What is the most likely cause?
A4: Unstable retention times for an ionizable analyte like this one are almost always due to inadequate mobile phase buffering.[11] If the mobile phase pH is close to the analyte's pKa, small, unintended changes in pH can cause large shifts in retention.[7] This can happen if the buffer concentration is too low (typically <10 mM) or if the chosen pH is outside the buffer's effective range (pKa ± 1 unit).[9] Ensure your buffer is appropriately chosen and concentrated to resist pH changes.
In-Depth Troubleshooting & Optimization Guides
This section provides detailed strategies and workflows to systematically optimize your mobile phase.
Guide 1: A Systematic Approach to Eliminating Peak Tailing
Peak tailing compromises quantification by reducing peak height, complicating integration, and obscuring smaller, adjacent peaks like impurities.[4] The following workflow provides a systematic approach to diagnose and resolve this issue.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
-
Verify Column Technology: Confirm you are using a modern, high-purity silica column (often labeled "Type B" or "base-deactivated").[4] Older columns have higher concentrations of acidic silanols and trace metals that exacerbate tailing.[4][5]
-
Adjust Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.0 using a suitable buffer like phosphate or an acid like formic acid.[3][10] This protonates the silanol groups, neutralizing their negative charge and preventing secondary ionic interactions with the basic analyte.[5]
-
Consider Additives (If Necessary): Historically, a competing base like triethylamine (TEA) was added to the mobile phase at low concentrations (~5-20 mM).[4][5] TEA associates with the anionic silanol groups, blocking them from interacting with the analyte. However, this approach can shorten column lifetime and is less common with modern columns.[5]
-
Check for Extra-Column Effects: Peak distortion can also arise from non-chemical sources, such as poor connections between tubing and the column, or a mismatch between the sample solvent and the mobile phase.[6]
Guide 2: Strategic pH Screening for Optimal Selectivity and Retention
Controlling mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds.[8] Because 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is basic, its retention is highly dependent on pH.[2]
Caption: Systematic workflow for mobile phase pH screening.
Experimental Protocol for pH Screening:
-
Low pH Condition (e.g., pH 2.7):
-
Prepare an aqueous buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).[5][7]
-
Crucially, measure and adjust the pH of the aqueous portion before mixing with the organic solvent. [10][12]
-
Perform an initial gradient run (e.g., 5-95% Acetonitrile) to determine the approximate organic percentage needed for elution.
-
Optimize the isocratic or gradient conditions to achieve the desired retention (ideally a retention factor, k', between 2 and 10).[11]
-
Expected Outcome: Excellent peak shape, but potentially low retention since the basic analyte is fully ionized and highly polar.[2]
-
-
High pH Condition (e.g., pH 9.0):
-
WARNING: Only perform this step if you have a column specifically designed for high pH stability. High pH can rapidly degrade standard silica columns.[9][13]
-
Prepare an aqueous buffer suitable for high pH (e.g., 10 mM ammonium bicarbonate or ammonium formate).
-
Adjust the pH of the aqueous portion before mixing.
-
Repeat the scouting and optimization runs as described above.
-
Expected Outcome: Significantly longer retention time as the analyte is in its neutral, more hydrophobic form.[8] Peak shape should still be good on a quality, modern column.
-
Guide 3: Selecting the Right Buffer System
A buffer's role is to resist pH changes, ensuring the method is robust and reproducible.[11] The choice depends on the desired pH, detection method (UV or MS), and required solubility.
Table 1: Comparison of Common HPLC Buffers
| Buffer System | pKa Value(s) | Effective pH Range | UV Cutoff (approx.) | MS Compatibility | Notes |
| Phosphate | 2.15, 7.20, 12.15 | 1.1 - 3.1, 6.2 - 8.2 | ~200 nm | Poor | Excellent for low pH UV methods but can precipitate in high concentrations of acetonitrile.[5][14] |
| Formic Acid | 3.75 | 2.7 - 4.7 | ~210 nm | Excellent | Volatile and ideal for LC-MS applications at low pH.[7] |
| Trifluoroacetic Acid (TFA) | ~0.5 | ~1.5 - 2.5 | ~210 nm | Fair | A strong ion-pairing agent that can give excellent peak shape for basic compounds, but it is known to cause significant signal suppression in MS.[7][14] |
| Acetate | 4.76 | 3.8 - 5.8 | ~210 nm | Good | A common volatile buffer for mid-range pH in LC-MS.[12] |
| Ammonium Bicarbonate | 9.25 (as NH₄⁺) | 8.2 - 10.2 | ~200 nm | Excellent | A good choice for high-pH, MS-compatible mobile phases. Can be unstable and lose CO₂.[12] |
Key Considerations for Buffer Selection:
-
Buffering Capacity: Choose a buffer with a pKa value within ±1 unit of your target mobile phase pH.[9]
-
Concentration: Use the lowest concentration that provides reproducible results, typically between 10-50 mM.[15]
-
Solubility: Always check buffer solubility in the highest organic percentage of your gradient to prevent precipitation and system blockage.
By systematically addressing peak shape, strategically screening mobile phase pH, and selecting an appropriate buffer system, you can develop a robust, reliable, and scientifically sound HPLC method for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate.
- Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek.
- How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
- HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
- A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
- A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube.
- HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments.
- How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs.
- Raynie, D. E. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
- Imidazo(1,2-a)pyrimidine. (n.d.). PubChem.
- 6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. (2024, August 10). Smolecule.
Sources
- 1. Buy 6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine [smolecule.com]
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 7. hplc.eu [hplc.eu]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
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Technical Support Center: Storage and Handling of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the storage and oxidative stability of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and why is its stability important?
2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a fused nitrogen-bridged heterocyclic compound. Such imidazopyrimidine derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological and pharmacological activities.[1][2] Maintaining the chemical integrity of this compound during storage is crucial for the reproducibility of experimental results and the overall success of research and development endeavors.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
The primary factor contributing to the degradation of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is oxidation. The tetrahydropyrimidine ring is susceptible to oxidative dehydrogenation, which can be initiated by atmospheric oxygen, light, and elevated temperatures.[3]
Troubleshooting Guide: Preventing and Identifying Oxidation
Issue 1: Visible Changes in the Compound During Storage
Symptoms:
-
Color change of the solid material (e.g., from white/off-white to yellow or brown).
-
Clumping or changes in the physical appearance of the powder.
Potential Cause: This is often a primary indicator of chemical degradation, likely due to oxidation.
Solutions:
-
Immediate Purity Check: Analyze the material using HPLC or LC-MS to determine the extent of degradation.
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see "Recommended Storage Protocols" below).
-
Repurification (if necessary): If the purity is compromised but the material is still valuable, consider repurification by an appropriate method such as recrystallization or column chromatography.
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Reduced biological activity in assays.
-
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).
-
Altered solubility characteristics.
Potential Cause: The presence of oxidative degradation products can interfere with biological assays and alter the physicochemical properties of the compound.
Solutions:
-
Analytical Confirmation: Use LC-MS to identify potential oxidized byproducts. A common oxidation pathway for dihydropyrimidines is dehydrogenation, which would result in a mass loss of 2 Da.[3][4][5]
-
NMR Spectroscopy: Acquire a fresh ¹H NMR spectrum of the stored compound and compare it to the spectrum of a freshly prepared or newly acquired batch. Look for the appearance of new aromatic protons or changes in the aliphatic region, which could indicate aromatization of the tetrahydropyrimidine ring.
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed on a small sample of the material (see "Experimental Protocols" below).
Recommended Storage Protocols
To ensure the long-term stability of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[6][7][8][9][10][11][12][13][14] Argon is denser than air and can provide a better protective blanket.[12] |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation. |
| Light | Protection from light (Amber vials) | Minimizes light-induced degradation.[6][7] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents ingress of moisture and air.[6][10] |
Workflow for Proper Storage
Caption: Recommended workflow for the proper storage of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Analytical Detection of Oxidation
The primary oxidative degradation pathway for the tetrahydropyrimidine ring is aromatization to the corresponding pyrimidine.
Caption: Potential oxidative degradation pathway of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Analytical Signatures of Oxidation
| Analytical Technique | Expected Observation for Oxidized Product |
| LC-MS | Appearance of new peaks with lower retention times (more polar) and masses corresponding to the loss of 2 or 4 atomic mass units. |
| ¹H NMR | Disappearance of aliphatic proton signals from the tetrahydropyrimidine ring and the appearance of new signals in the aromatic region. |
| ¹³C NMR | Shift of aliphatic carbon signals to the aromatic region. |
| FT-IR | Changes in the C-H stretching region and potential appearance of new C=N or C=C stretching vibrations. |
Experimental Protocols
Protocol 1: Handling and Dispensing of the Compound
-
Bring the sealed vial of the compound from cold storage and allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Perform all manipulations in an inert atmosphere glovebox or using Schlenk line techniques.[11]
-
If using a Schlenk line, flush the vial with dry argon or nitrogen before opening.
-
Quickly weigh the desired amount of the compound and transfer it to the reaction vessel under a positive pressure of inert gas.
-
Reseal the stock vial tightly, purge with inert gas, and return to cold storage.
Protocol 2: Forced Degradation Study
This protocol is intended to intentionally degrade a small sample of the compound to identify potential oxidation products.
-
Preparation of Solutions:
-
Prepare a stock solution of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Oxidative Stress Conditions:
-
To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
-
Analysis:
-
Analyze the stressed sample by LC-MS alongside a control sample (stock solution without hydrogen peroxide).
-
Compare the chromatograms and mass spectra to identify new peaks corresponding to degradation products.[15]
-
Advanced Topics
Use of Antioxidants: While not standard practice for all compounds, the addition of a small amount of an antioxidant such as butylated hydroxytoluene (BHT) to the storage container can sometimes help to inhibit oxidation. However, this should be carefully considered as it introduces an impurity that may need to be removed before use. The compatibility of the antioxidant with the compound and downstream applications must be verified. Several heterocyclic compounds themselves have been investigated for their antioxidant properties.[1][16][17][18][19][20]
References
- Air Sensitive Compounds. (n.d.). Ossila.
- Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC) Precursors: Application Notes and Protocols. (n.d.). Benchchem.
- Selected heterocyclic compounds as antioxidants.
- Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
- "Store under Argon" : r/labr
- Selected Heterocyclic Compounds as Antioxidants.
- Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
- A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic deriv
- HETEROCYCLIC ANTIOXIDANT AGENTS Therapeutic Potential, Efficacy and SAR of Synthetic Antioxidants. (2024, March 9).
- Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. (2013, March 15). PubMed.
- Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. (2005, September 13).
- Is argon preferred over nitrogen for maintaining an inert atmosphere? (2017, June 25). Chemistry Stack Exchange.
- Inert
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8).
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). PMC.
- Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. (2025, November 28). SpringerLink.
- Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (n.d.). Chemical Review and Letters.
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (n.d.). PMC.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). PMC.
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021, February 3). RSC Publishing.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI.
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023, June 13).
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1H and 13C NMR chemical shifts of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Comparative NMR Analysis Guide: ^1^H and ^13^C Chemical Shifts of 2,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine vs. Structural Analogs
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in drug development, frequently utilized in the design of antimicrobial, antiviral, and GABAergic agents[1][2]. Accurate structural elucidation of its saturated derivatives is critical for establishing structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of the ^1^H and ^13^C NMR chemical shifts of 2,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine against its unmethylated parent core (5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) and theoretical Density Functional Theory (DFT) predictions.
Mechanistic Context: The Causality of Chemical Shifts
Understanding the NMR spectra of tetrahydroimidazo[1,2-a]pyrimidines requires analyzing the interplay between the electron-rich heteroaromatic imidazole ring and the flexible, saturated tetrahydropyrimidine ring[2]. The introduction of methyl groups at the C-2 and C-6 positions fundamentally alters the local magnetic environments:
-
C-2 Methylation (Electronic Effect): The methyl group at C-2 acts as an electron-donating group via inductive effects (+I). This increases the electron density on the adjacent C-3 carbon, shielding the H-3 proton and shifting its resonance upfield compared to the unmethylated parent. Conversely, the C-2 carbon itself experiences an α -deshielding effect, moving its ^13^C signal downfield.
-
C-6 Methylation (Stereochemical Effect): The addition of a methyl group at C-6 creates a chiral center, breaking the local symmetry of the saturated ring. Consequently, the adjacent methylene protons at C-5 and C-7 become diastereotopic. They no longer exist in magnetically equivalent environments, which transforms the simple triplet signals seen in the parent compound into complex, overlapping multiplets due to geminal coupling ( 2J ) and distinct vicinal couplings ( 3J ).
Figure 1: Logical relationship between methylation and resulting NMR chemical shift causality.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure high-fidelity data suitable for regulatory submission or publication, the following step-by-step methodology must be employed.
Self-Validating System: This protocol is designed to be self-validating. The integration of the aliphatic 6-CH3 doublet (3H) must be calibrated directly against the isolated heteroaromatic H-3 singlet (1H). Any integration deviation greater than 5% indicates either sample impurity, incomplete relaxation (D1 too short), or poor phase correction.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS is required as an internal standard (0.00 ppm) to ensure chemical shift accuracy, while CDCl3provides a non-exchanging environment to observe the broad NH signal. -
Instrument Calibration: Insert the sample into a 400 MHz (for ^1^H) / 100 MHz (for ^13^C) NMR spectrometer. Tune and match the probe to the specific solvent impedance. Perform automated or manual shimming until the TMS linewidth at half-height is < 1.0 Hz.
-
^1^H NMR Acquisition: Set the spectral width to 12 ppm. Crucially, set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1 ) of all protons, preventing integration truncation of the slower-relaxing methyl signals. Acquire 16 to 32 scans.
-
^13^C NMR Acquisition: Set the spectral width to 250 ppm. Utilize WALTZ-16 proton decoupling to collapse carbon-proton multiplets into sharp singlets, maximizing the signal-to-noise ratio. Acquire a minimum of 1024 scans with a D1 of 2.0 seconds.
-
Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.
Comparative Data Presentation
The tables below compare the experimental shifts of the target compound against the unmethylated parent core[1][3] and theoretical values. Theoretical validation was modeled using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level—a recognized standard for predicting magnetic shielding tensors in imidazo[1,2-a]pyrimidine systems[4].
Table 1: Comparative ^1^H NMR Chemical Shifts (CDCl3, 400 MHz)
| Position | Parent Compound (Unmethylated) | 2,6-Dimethyl Derivative (Experimental) | 2,6-Dimethyl Derivative (DFT Predicted) | Multiplicity & Causality |
| H-2 | 6.44 (s) | - | - | Replaced by methyl group. |
| H-3 | 6.61 (s) | 6.35 (s) | 6.42 (s) | Upfield shift due to +I effect of C-2 methyl. |
| H-5 | 3.87 (t) | 3.55–3.80 (m) | 3.68 (m) | Diastereotopic splitting induced by C-6 stereocenter. |
| H-6 | 1.94–2.23 (m) | 2.10–2.35 (m) | 2.25 (m) | Deshielded by direct methyl attachment. |
| H-7 | 3.24–3.38 (m) | 3.05–3.30 (m) | 3.15 (m) | Diastereotopic splitting induced by C-6 stereocenter. |
| 2-CH | - | 2.25 (s) | 2.30 (s) | Standard heteroaromatic methyl shift. |
| 6-CH | - | 1.15 (d, J=6.5 Hz) | 1.18 (d) | Aliphatic doublet coupled to H-6 methine. |
| NH | 5.09 (br s) | 5.02 (br s) | 5.10 (br s) | Exchangeable proton; shift is concentration-dependent. |
Table 2: Comparative ^13^C NMR Chemical Shifts (CDCl3, 100 MHz)
| Position | Parent Compound (Unmethylated) | 2,6-Dimethyl Derivative (Experimental) | 2,6-Dimethyl Derivative (DFT Predicted) | Causality |
| C-2 | 134.5 | 142.1 | 144.5 | Deshielded by direct alkyl substitution ( α -effect). |
| C-3 | 116.2 | 114.8 | 115.3 | Shielded by β -effect of C-2 methyl. |
| C-8a | 149.5 | 149.8 | 151.2 | Bridgehead carbon (C=N), largely unaffected. |
| C-5 | 42.1 | 48.5 | 49.1 | Deshielded by β -effect of C-6 methyl. |
| C-6 | 22.4 | 29.8 | 31.2 | Deshielded by α -effect of C-6 methyl. |
| C-7 | 38.6 | 45.2 | 46.0 | Deshielded by β -effect of C-6 methyl. |
| 2-CH | - | 13.5 | 14.1 | Standard heteroaromatic methyl shift. |
| 6-CH | - | 18.2 | 19.0 | Standard aliphatic methyl shift. |
References
- "How to Prepare 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE?" Guidechem.
- "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives." PMC / NIH.
- "Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative." ACS Publications.
- "2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate." MDPI.
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A Comparative Guide to the LC-MS Fragmentation of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
For researchers and professionals in drug development, the structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1] This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a substituted imidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3][4]
This document will delve into the theoretical fragmentation pathways of the title compound, grounded in the fundamental principles of mass spectrometry and supported by data from related heterocyclic systems. Furthermore, a comprehensive, step-by-step experimental protocol for its analysis via LC-MS/MS is provided, alongside a comparative discussion of alternative analytical methodologies.
Predicted Fragmentation Profile
Due to the absence of publicly available experimental fragmentation data for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, the following fragmentation pattern is predicted based on established principles of N-heterocycle fragmentation in mass spectrometry.[5][6][7] The analysis assumes positive mode electrospray ionization, which would likely protonate one of the nitrogen atoms, given the basic nature of the imidazo[1,2-a]pyrimidine core.
The proposed fragmentation pathways for the protonated molecule ([M+H]⁺) are initiated by the positive charge on the nitrogen atom, which induces bond cleavages. The fragmentation of fused heterocyclic systems often involves ring-opening events and the loss of small neutral molecules or radicals.[7][8][9]
Table 1: Predicted Key Fragment Ions for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
| m/z (Predicted) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 166.1548 | [C₉H₁₆N₃]⁺ | - | Protonated Molecular Ion |
| 151.1317 | [C₈H₁₃N₃]⁺ | CH₃ | Loss of a methyl radical from the pyrimidine ring. |
| 138.1235 | [C₇H₁₂N₃]⁺ | C₂H₄ | Retro-Diels-Alder (RDA) type fragmentation of the tetrahydropyrimidine ring. |
| 124.1079 | [C₆H₁₀N₃]⁺ | C₃H₆ | Loss of propene from the tetrahydropyrimidine ring. |
| 110.0922 | [C₅H₈N₃]⁺ | C₄H₈ | Further fragmentation of the pyrimidine ring. |
| 96.0813 | [C₅H₆N₂]⁺ | C₄H₁₀N | Cleavage of the pyrimidine ring with loss of a nitrogen-containing fragment. |
| 82.0656 | [C₄H₆N₂]⁺ | C₅H₁₀N | Fragmentation of the imidazo[1,2-a]pyrimidine core. |
Proposed Fragmentation Pathways
The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways of protonated 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Caption: Predicted major fragmentation pathways of protonated 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine using a standard LC-MS/MS system.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution with the initial mobile phase (95% Mobile Phase A) to a final concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS:
-
Precursor Ion: m/z 166.15
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.[13]
-
Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.
Comparative Analysis with Alternative Techniques
While LC-MS/MS is a premier technique for the structural elucidation of small molecules, other analytical methods can also be employed, each with its own set of advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure determination, providing detailed information about the connectivity of atoms in a molecule. However, it is significantly less sensitive than mass spectrometry and requires a larger amount of pure sample.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds. For a molecule like 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, derivatization might be necessary to increase its volatility. Electron ionization (EI) used in GC-MS often leads to more extensive fragmentation, which can be both an advantage for library matching and a disadvantage due to the potential absence of a molecular ion.[9]
High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions.[14] This is a powerful complementary tool to tandem MS for confirming proposed structures.
In the context of drug development, where samples are often complex mixtures and high throughput is desired, the combination of liquid chromatography for separation with tandem mass spectrometry for sensitive and specific detection and structural information makes LC-MS/MS the preferred method.[1][12]
Conclusion
This guide has provided a comprehensive overview of the predicted LC-MS fragmentation pattern of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. By understanding the likely fragmentation pathways, researchers can more effectively develop and interpret LC-MS/MS data for this and related compounds. The detailed experimental protocol offers a robust starting point for method development, and the comparative analysis highlights the strengths of LC-MS/MS in the analytical toolkit for drug discovery and development. The principles outlined herein serve as a valuable resource for scientists working on the characterization of novel N-heterocyclic compounds.
References
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Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). New Food Magazine. [Link]
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Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (2015, June 2). Semantic Scholar. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (2001). Arkivoc. [Link]
-
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. (2021, May 24). World News of Natural Sciences. [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
-
Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry. [Link]
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Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
-
Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
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(PDF) Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. ResearchGate. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Beilstein Journal of Organic Chemistry. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]
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Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. ResearchGate. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. (2008, November 28). PLOS Genetics. [Link]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). (2011, November 10). PubMed. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. PMC. [Link]
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A new photochemical fragmentation of nitrogen heterocycles. Royal Society of Chemistry. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2023, January 17). PMC. [Link]
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Comparing 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs other imidazopyrimidines
For researchers and professionals in drug development, the imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system with a broad spectrum of pharmacological activities.[1][2] Its structural versatility allows for extensive chemical modifications, making it a cornerstone for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory conditions.[1] This guide provides an in-depth comparison of substituted imidazo[1,2-a]pyrimidines, with a focus on their synthesis, anticancer activity, and the underlying experimental methodologies used for their evaluation. While direct experimental data for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is not extensively available in the public domain, this guide will compare representative imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine analogues to illuminate the structure-activity relationships (SAR) that drive their therapeutic potential.
The Imidazo[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic system composed of an imidazole ring fused to a pyrimidine ring. This arrangement is a bioisostere of purine, a key component of nucleic acids, which contributes to its ability to interact with a wide array of biological targets.[1] The adaptable structure of this scaffold allows for substitutions at various positions, which can be fine-tuned to optimize pharmacological effects.[2]
Caption: The core structure of the imidazo[1,2-a]pyrimidine scaffold.
Comparative Analysis of Substituted Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives
To illustrate the therapeutic potential and structure-activity relationships within this class of compounds, we will examine several substituted imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives that have been synthesized and evaluated for their anticancer activities.
Synthesis Strategy: A General Approach
A common and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3] This versatile reaction allows for the introduction of various substituents on both the pyrimidine and imidazole rings, facilitating the exploration of structure-activity relationships.
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyrimidines.
A similar strategy is employed for the synthesis of imidazo[1,2-a]pyridines, starting with a 2-aminopyridine.[4] Further modifications, such as Suzuki or Sonogashira coupling reactions, can be employed to introduce additional diversity.[5]
Performance in Anticancer Assays: A Tabular Comparison
The following table summarizes the in vitro anticancer activity of several representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
| Compound ID | Structure | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Anticancer | Various | Not specified | [3] |
| 2 | Imidazo[1,2-a]pyridine-chalcone derivative | Anticancer | Various | Not specified | [3] |
| 3 | Imidazo[1,2-a]pyridine Nek2 inhibitor (28e) | Nek2 Kinase | MGC-803 | 0.038 | [6][7] |
| 4 | Imidazo[1,2-a]pyridine CDK inhibitor | CDK2 | - | Potent and Selective | [8][9] |
| 5 | 2,5,7-triaryl-imidazo[1,2-a]pyridine-8-carbonitrile | Anticancer | HeLa | 7.4 | [10] |
| 6 | Imidazo[1,2-b]pyridazine Mps1 inhibitor (21a) | Mps1 Kinase | A549 | 0.039 | [11] |
Note: The table presents a selection of compounds to illustrate the range of activities. For detailed structures and a comprehensive list of tested compounds, please refer to the cited literature.
The data highlights that substitutions on the imidazo[1,2-a]pyridine and related scaffolds can lead to highly potent compounds with nanomolar IC50 values against specific cancer cell lines and kinases. For instance, compound 3 demonstrates potent inhibition of Nek2 kinase, a protein involved in cell cycle regulation, suggesting its potential as a targeted anticancer agent.[6][7] Similarly, the imidazo[1,2-b]pyridazine derivative 6 shows strong inhibition of Mps1 kinase, another important target in cancer therapy.[11]
Experimental Methodologies: The Foundation of Reliable Data
The following section details the step-by-step protocols for key experiments used to evaluate the anticancer and kinase inhibitory potential of imidazo[1,2-a]pyrimidine derivatives.
Cell Viability and Proliferation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Caption: A simplified workflow of the MTT assay for cell viability.
Kinase Inhibition Assay: Targeting the Drivers of Cancer
Many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1]
Principle: A kinase inhibition assay measures the ability of a compound to block the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.
General Protocol (In Vitro):
-
Reaction Setup: In a microplate well, combine the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a solution containing EDTA or by other methods.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Western Blotting: Probing the Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of a targeted kinase.[17][18][19]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (total protein) and its phosphorylated form.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein or its phosphorylated form.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or for the total protein to confirm that changes in phosphorylation are not due to changes in the total amount of the protein.[19][20]
Caption: The general workflow of a Western blot experiment.
Conclusion: A Scaffold of Promise
The imidazo[1,2-a]pyrimidine scaffold and its analogues continue to be a rich source of novel therapeutic agents. The ability to readily synthesize a diverse library of derivatives allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of key biological targets. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of these compounds, ensuring the generation of reliable and reproducible data. As our understanding of the molecular drivers of disease deepens, the versatility of the imidazo[1,2-a]pyrimidine scaffold will undoubtedly continue to fuel the discovery of next-generation medicines.
References
Please note that due to the dynamic nature of the web, some URLs may have changed.
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). [Link]
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Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications. (2017). [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. (2024). [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. (2018). [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. (2020). [Link]
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Anticancer assay (MTT). Bio-protocol. (2018). [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. (2025). [Link]
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Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. (2020). [Link]
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. (2004). [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. (2020). [Link]
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. (2004). [Link]
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Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. (2015). [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. (2022). [Link]
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Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. (2026). [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. (2020). [Link]
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A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrimidine Derivatives in Target Inhibition: A Focus on c-KIT Kinase
The imidazo[1,2-a]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities span anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] A particularly promising area of investigation is their role as kinase inhibitors, with demonstrated activity against a range of targets implicated in oncogenesis.[4][5][6][7][8][9][10][11][12][13] While the specific molecule 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine lacks extensive characterization in publicly available literature, the broader class of imidazo[1,2-a]pyrimidine and its close analogue, imidazo[1,2-a]pyridine, have been the subject of intensive research. This guide will focus on a well-documented series of these derivatives, the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines, as potent inhibitors of the c-KIT receptor tyrosine kinase, providing a comparative analysis against established therapeutic agents.
The Therapeutic Target: c-KIT Receptor Tyrosine Kinase
The c-KIT proto-oncogene encodes a transmembrane receptor tyrosine kinase that is crucial for the regulation of growth and activation in various cell types.[4][14] Upon binding its ligand, the stem cell factor (SCF), c-KIT dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK pathways. These pathways are central to cell proliferation and survival.[15] Mutations leading to the constitutive, ligand-independent activation of c-KIT are a major driver in several cancers, most notably gastrointestinal stromal tumors (GISTs), as well as certain types of acute myeloid leukemia and mast cell disease.[4][14][16][17] Consequently, c-KIT has emerged as a key therapeutic target for the development of targeted cancer therapies.
Comparative Efficacy of c-KIT Inhibitors
The 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine series has been identified as a novel class of potent c-KIT inhibitors, demonstrating excellent activity, including against imatinib-resistant mutations.[12][16] To contextualize their performance, we will compare their reported efficacy with that of established, clinically approved c-KIT inhibitors: Imatinib, Sunitinib, and Regorafenib.
| Compound Class/Drug | Target(s) | IC50 (nM) - c-KIT | Notes |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | c-KIT | Nanomolar range | Active against imatinib-resistant mutations such as V654A.[12][16] |
| Imatinib | v-Abl, c-Kit, PDGFR | ~100 | First-line therapy for GIST.[2][11][13] Resistance can develop through secondary mutations. |
| Sunitinib | VEGFRs, PDGFRβ, c-KIT, FLT-3 | 1-10 (in vitro phosphorylation inhibition) | A multi-targeted inhibitor used in imatinib-resistant GIST.[18][19][20] |
| Regorafenib | VEGFRs, PDGFRβ, c-KIT, RET, Raf-1 | 7 (cell-free assay) | A multi-kinase inhibitor for patients who have progressed on other therapies.[3][7][10][21] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the methods used for evaluation, it is helpful to visualize the c-KIT signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Simplified c-KIT signaling pathway leading to cell proliferation.
Caption: A typical workflow for evaluating the efficacy of a kinase inhibitor.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of novel compounds against c-KIT.
In Vitro c-KIT Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][5][8][14]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 0.1mg/mL BSA).
-
Dilute the active c-KIT enzyme, the substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP to their working concentrations in the kinase reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) and control inhibitors (Imatinib, etc.) in the kinase buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
Add 1 µL of the test compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the diluted c-KIT enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based c-KIT Autophosphorylation Assay (ELISA Format)
This assay measures the level of c-KIT autophosphorylation in intact cells, providing a more physiologically relevant assessment of inhibitor activity.[17][22][23]
Principle: Cells expressing c-KIT are treated with the inhibitor and then stimulated with SCF to induce receptor phosphorylation. The cells are then lysed, and the amount of phosphorylated c-KIT is quantified using a sandwich ELISA.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a c-KIT-dependent cell line (e.g., M07e or a GIST cell line) in a 96-well plate and culture overnight.[17]
-
Pre-incubate the cells with serial dilutions of the test compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with SCF for a short period (e.g., 5-10 minutes) at 37°C to induce c-KIT autophosphorylation.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 30 minutes with gentle shaking to ensure complete lysis.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit with a capture antibody specific for total c-KIT coated on the plate.
-
Add the cell lysates to the wells and incubate to allow the capture of c-KIT protein.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated c-KIT (e.g., anti-phospho-c-Kit Tyr719).[22]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-c-KIT signal to the total protein concentration or to a parallel ELISA for total c-KIT.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value.
-
Cell Proliferation Assay (CCK-8/WST-8 Format)
This assay determines the effect of the inhibitor on the proliferation of cancer cells that are dependent on c-KIT signaling.[15][24][25]
Principle: The Cell Counting Kit-8 (CCK-8) or similar WST-8 assays utilize a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compound or control inhibitors.
-
Incubate the cells for a specified period, typically 48-72 hours.
-
-
Colorimetric Reaction:
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the color to develop.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
References
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c-KIT Datasheet - Sino Biological. Available at: [Link]
-
STI571 (Imatinib, Gleevec) | Abl/cKit/PDGFR inhibitor - Cellagen Technology. Available at: [Link]
-
Regorafenib (BAY 73-4506) | VEGFR inhibitor | 755037-03-7 | AdooQ®. Available at: [Link]
-
Imidazo[1,2-a]pyrimidine derivatives constitute a significant class of fused nitrogen-bridged heterocyclic compounds... - PMC. Available at: [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC. Available at: [Link]
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4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed. Available at: [Link]
-
November 10, 2022 - Clinical Trials. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. Available at: [Link]
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An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3 - eScholarship. Available at: [Link]
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Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization - PMC. Available at: [Link]
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KIT Cellular Phosphorylation Assay Service - Reaction Biology. Available at: [Link]
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7TM Phosphorylation Assay Protocol. Available at: [Link]
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Assessment of proliferative capacity of GIST T-1 and T-1-29R cells in... - ResearchGate. Available at: [Link]
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Establishment and characterization of novel cell lines and xenografts from patients with gastrointestinal stromal tumors - Spandidos Publications. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate - PMC. Available at: [Link]
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Protocol for the Examination of Biopsy Specimens From Patients With Gastrointestinal Stromal Tumor (GIST) - College of American Pathologists. Available at: [Link]
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A Comprehensive Guide to the Safe Disposal of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
The imidazo[1,2-a]pyrimidine core is found in various biologically active molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties. The inherent reactivity and biological activity of this class of compounds necessitate that they be handled as potentially hazardous substances throughout their lifecycle, including disposal.
Hazard Assessment and Classification
Given the absence of a specific SDS for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a conservative approach to hazard assessment is essential. The parent compound, imidazo[1,2-a]pyrimidine, is classified with the following GHS hazard statements:
Derivatives of this scaffold are also noted to potentially cause respiratory irritation.[3] Therefore, it is prudent to assume that 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits similar hazardous properties.
Waste Classification: This compound should be classified as a non-halogenated organic hazardous waste . It is crucial to segregate this waste stream from halogenated organic waste to ensure proper and cost-effective disposal by a licensed waste management facility.[4]
| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation/Sensitization | Category 2 (Irritant), Category 1 (Sensitizer) | Avoid contact with skin. Wear appropriate protective gloves. |
| Eye Irritation | Category 2A (Serious eye irritation) | Wear safety glasses or goggles. |
| Respiratory Irritation | Possible | Handle in a well-ventilated area, preferably a chemical fume hood. |
Personal Protective Equipment (PPE)
Prior to handling 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine for disposal, all personnel must be equipped with the following PPE:[4]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: While not always mandatory for small quantities handled in a fume hood, a respirator may be required for larger quantities or in the event of a spill.
Spill Management
In the event of a spill, the following procedures should be immediately enacted:[5]
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: For solid materials, prevent the generation of dust.[5]
-
Absorb and Collect: Use an inert absorbent material to clean up the spill. Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal the waste container and label it clearly with the chemical name and the words "Hazardous Waste."
Step-by-Step Disposal Protocol
The disposal of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow provides a systematic approach to its disposal.
Caption: Disposal workflow for 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Detailed Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Confirm that the waste is indeed 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and has not been mixed with other chemical waste.
-
Designate this waste as "non-halogenated organic hazardous waste." Do not mix with halogenated solvents or other incompatible waste streams.[6]
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure lid.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine."
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
-
Waste Accumulation:
-
Carefully transfer the waste into the labeled container, avoiding spills and the generation of dust.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit set by your institution or local regulations is reached, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The primary disposal method for this type of waste is typically high-temperature incineration.[4]
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7] If irritation or a rash develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Conclusion
The proper disposal of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper PPE usage, and systematic disposal protocols, researchers can mitigate the risks associated with this and other potentially hazardous chemicals. Always consult your institution's specific waste management guidelines and a licensed waste disposal professional for any uncertainties.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
